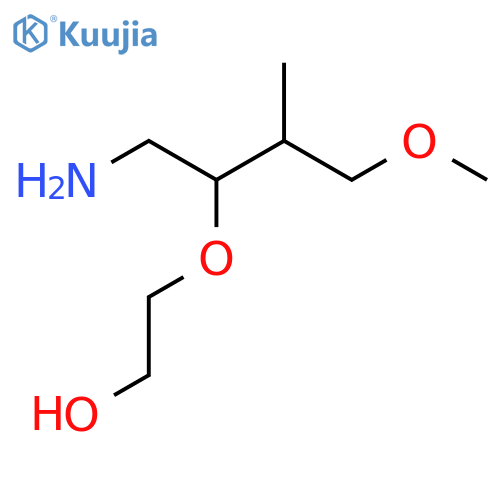Cas no 1697060-87-9 (2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol)

1697060-87-9 structure
商品名:2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol
2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol
- EN300-1293644
- 2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol
- 1697060-87-9
-
- インチ: 1S/C8H19NO3/c1-7(6-11-2)8(5-9)12-4-3-10/h7-8,10H,3-6,9H2,1-2H3
- InChIKey: CRIAYDXMEIRJGC-UHFFFAOYSA-N
- ほほえんだ: O(CCO)C(CN)C(C)COC
計算された属性
- せいみつぶんしりょう: 177.13649347g/mol
- どういたいしつりょう: 177.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 100
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 64.7Ų
2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1293644-0.05g |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 0.05g |
$1188.0 | 2023-05-26 | ||
| Enamine | EN300-1293644-0.5g |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 0.5g |
$1357.0 | 2023-05-26 | ||
| Enamine | EN300-1293644-100mg |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 100mg |
$1056.0 | 2023-09-30 | ||
| Enamine | EN300-1293644-5000mg |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 5000mg |
$3479.0 | 2023-09-30 | ||
| Enamine | EN300-1293644-0.1g |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 0.1g |
$1244.0 | 2023-05-26 | ||
| Enamine | EN300-1293644-0.25g |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 0.25g |
$1300.0 | 2023-05-26 | ||
| Enamine | EN300-1293644-5.0g |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 5g |
$4102.0 | 2023-05-26 | ||
| Enamine | EN300-1293644-10000mg |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 10000mg |
$5159.0 | 2023-09-30 | ||
| Enamine | EN300-1293644-2500mg |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 2500mg |
$2351.0 | 2023-09-30 | ||
| Enamine | EN300-1293644-500mg |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 500mg |
$1152.0 | 2023-09-30 |
2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1697060-87-9 (2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol) 関連製品
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量